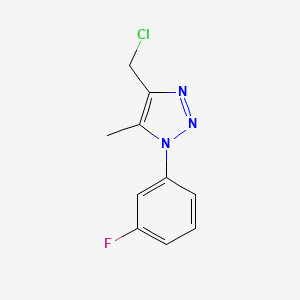

4-(chloromethyl)-1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole

Description

4-(Chloromethyl)-1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole (CAS 1338692-04-8) is a triazole derivative featuring a chloromethyl group at position 4, a 3-fluorophenyl substituent at position 1, and a methyl group at position 3. Its molecular formula is C₁₀H₉ClFN₃, with a molecular weight of 225.65 g/mol .

Properties

IUPAC Name |

4-(chloromethyl)-1-(3-fluorophenyl)-5-methyltriazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClFN3/c1-7-10(6-11)13-14-15(7)9-4-2-3-8(12)5-9/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FURNCFXMIAJGDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NN1C2=CC(=CC=C2)F)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClFN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-(Chloromethyl)-1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole (CAS: 1338675-27-6) is a synthetic compound belonging to the triazole class, which has garnered attention for its diverse biological activities. This article delves into the compound's synthesis, biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.

Synthesis

The synthesis of this compound involves multi-step reactions starting from appropriate precursors. The general synthetic route includes:

- Formation of Triazole Ring : Utilizing hydrazine derivatives and appropriate carbonyl compounds.

- Chloromethylation : Introduction of the chloromethyl group via chloromethylation reactions.

- Fluorophenyl Substitution : Incorporation of the 3-fluorophenyl moiety through nucleophilic substitution reactions.

The resulting compound is characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure and purity.

Antimicrobial Properties

Research indicates that triazole derivatives exhibit significant antimicrobial activity. A study evaluating various triazole compounds demonstrated that this compound showed potent activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for selected strains are summarized in Table 1.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

| Pseudomonas aeruginosa | 64 |

Cytotoxicity and Anticancer Activity

The compound's cytotoxic effects were evaluated against several cancer cell lines including A549 (lung cancer), SW-480 (colorectal cancer), and MCF-7 (breast cancer). The IC50 values are presented in Table 2.

| Cell Line | IC50 (µM) |

|---|---|

| A549 | 5.9 ± 1.7 |

| SW-480 | 2.3 ± 0.91 |

| MCF-7 | 5.65 ± 2.33 |

These results indicate that the compound exhibits strong antiproliferative activity, particularly against colorectal cancer cells.

The biological activity of triazoles is often linked to their ability to inhibit specific enzymes or pathways involved in cell proliferation and survival. For instance, the inhibition of fungal CYP51 (lanosterol demethylase) has been a well-documented mechanism for antifungal activity in related compounds. Additionally, some studies suggest that triazoles can modulate immune responses by influencing cytokine production.

Case Studies

A notable study investigated the immunomodulatory effects of related triazole derivatives on peripheral blood mononuclear cells (PBMC). The results indicated that certain derivatives significantly reduced TNF-α production, suggesting potential applications in inflammatory conditions.

Scientific Research Applications

Antimicrobial Activity

Triazole derivatives are well-documented for their antimicrobial properties. Research indicates that 4-(chloromethyl)-1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole exhibits significant activity against various bacterial strains. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria with notable Minimum Inhibitory Concentration (MIC) values:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest potential applications in developing new antibiotics or antimicrobial agents to combat resistant strains .

Anti-inflammatory Properties

The compound has shown promise in inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. In vitro studies suggest that it could reduce TNF-α levels by approximately 44% to 60% at optimal concentrations. This indicates its potential use in treating inflammatory diseases .

Antiproliferative Effects

The antiproliferative activity of triazole derivatives has been explored in various cancer cell lines. Studies indicate that this compound can induce cell cycle arrest and apoptosis in human cancer cells at concentrations ranging from 25 to 100 µg/mL. This positions it as a candidate for further development as an anticancer agent .

Case Studies

One notable case study involved the synthesis and evaluation of several triazole derivatives for their biological activities. The study highlighted that modifications to the triazole ring significantly enhanced the anti-inflammatory and antimicrobial properties of the compounds. The most effective derivatives were those that incorporated additional functional groups conducive to enhanced solubility and reactivity.

Summary of Research Findings

The research surrounding this compound underscores its potential across various domains:

- Antimicrobial Activity : Effective against multiple bacterial strains.

- Anti-inflammatory Properties : Significant inhibition of pro-inflammatory cytokines.

- Antiproliferative Effects : Induces apoptosis in cancer cell lines.

Comparison with Similar Compounds

Positional Isomerism of Fluorophenyl Substituents

The position of the fluorine atom on the phenyl ring significantly impacts molecular conformation and intermolecular interactions. lists three isomers:

- 4-(Chloromethyl)-1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole (CAS 1338655-97-2)

- 4-(Chloromethyl)-1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole (CAS 1338692-04-8)

- 4-(Chloromethyl)-1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole (CAS 1338675-27-6)

While all share the same molecular formula, the meta-fluorophenyl isomer (3-fluorophenyl) exhibits distinct steric and electronic effects compared to para- (4-fluorophenyl) or ortho- (2-fluorophenyl) isomers.

Halogen Substitution Effects

Studies on isostructural thiazole derivatives (compounds 4 and 5 in –3) reveal that replacing chlorine with bromine alters crystal packing despite similar molecular conformations . By analogy, substituting the chloromethyl group in the triazole core with bulkier halogens (e.g., bromomethyl) could disrupt intermolecular interactions, affecting solubility or melting points.

Substituent Electronic Effects

The chloromethyl group is electron-withdrawing, which may enhance reactivity in nucleophilic substitution reactions. In contrast, describes triazole derivatives with electron-donating groups (e.g., 4-methoxybenzyl), which exhibit lower melting points (56–70°C) compared to electron-withdrawing nitro- or chloro-substituted analogs (86–87°C) . This suggests that the chloromethyl group in the target compound could increase thermal stability.

Data Table: Key Properties of Selected Triazole Derivatives

Preparation Methods

Reaction Conditions and Reagents

| Method | Reagents | Catalyst | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|---|

| Chloromethylation using chloromethyl methyl ether | Chloromethyl methyl ether | Zinc chloride (ZnCl₂) | Dichloromethane (DCM) | Reflux at room temperature | Moderate to high | , |

| Alternative method with formaldehyde derivatives | Formaldehyde, HCl | None | Acetone or DMSO | Reflux | Variable |

The process involves activating the triazole ring with electrophilic chloromethylating agents under controlled acidic conditions, facilitating the substitution at the desired position.

Cyclization and Functionalization

Following chloromethylation, the intermediate undergoes cyclization to form the fused heterocyclic structure. This step often involves nucleophilic attack by amino or hydrazine derivatives, leading to ring closure and formation of the triazole core.

Key Steps

- Preparation of the precursor : Synthesis of 1H-1,2,4-triazol-5(4H)-one derivatives, which serve as the starting material.

- Chloromethylation : Introduction of the chloromethyl group at the 4-position.

- Cyclization : Intramolecular nucleophilic attack to form the fused triazole ring, often facilitated by bases such as potassium carbonate or sodium hydride.

Reaction Conditions

| Step | Reagents | Conditions | Notes | Reference |

|---|---|---|---|---|

| Precursor synthesis | Semicarbazide derivatives | Reflux in organic solvents | Forms the triazolone core | |

| Chloromethylation | Chloromethylating agent | Acidic conditions, reflux | Ensures selective substitution | |

| Ring closure | Base (K₂CO₃, NaH) | Elevated temperature | Promotes cyclization |

Post-synthesis Purification

Purification of the final product involves filtration, recrystallization, and chromatography to achieve high purity suitable for further applications or testing.

| Technique | Solvent | Conditions | Notes | Reference |

|---|---|---|---|---|

| Recrystallization | Ethanol, DMF | Room temperature | Purifies from impurities | , |

| Chromatography | Silica gel | Gradient elution | To separate regioisomers |

Notable Research Findings and Data

- Patent WO2004017898A2 describes a process involving semicarbazide hydrochloride reacting with methyl orthoesters in aqueous acid (0.5–5 N HCl or trifluoroacetic acid) to produce chloromethylated triazolone intermediates, which are then cyclized to yield the target compound.

- Synthesis of related heterocycles indicates that the chloromethylation step is optimized under mild reflux conditions, with yields ranging from 60–85%, depending on the exact reagents and solvents used.

- Research on heterocyclic derivatives emphasizes the importance of controlling reaction parameters such as temperature, solvent polarity, and reagent equivalents to maximize yield and purity.

Summary of Preparation Strategy

| Step | Description | Key Reagents | Conditions | Outcome |

|---|---|---|---|---|

| Step 1 | Synthesis of precursor heterocycle | Semicarbazide derivatives | Reflux in organic solvent | Formation of triazolone core |

| Step 2 | Chloromethylation | Chloromethyl methyl ether or formaldehyde derivatives | Acidic reflux | Introduction of chloromethyl group |

| Step 3 | Cyclization | Base (K₂CO₃, NaH) | Elevated temperature | Formation of 1,2,3-triazole ring |

| Step 4 | Purification | Recrystallization/Chromatography | Room temperature | High purity target compound |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(chloromethyl)-1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole, and how can reaction conditions be optimized?

- Methodological Answer : This compound can be synthesized via cycloaddition reactions or functionalization of pre-formed triazole cores. For example, describes a microwave-assisted condensation reaction using 1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde and methyl-substituted pyrazolones in ethanol with sodium acetate as a catalyst. Optimization involves adjusting temperature (e.g., 100°C), reaction time (2–6 hours), and solvent polarity to enhance yield (up to 96% reported). Monitoring via TLC and purification via recrystallization (e.g., absolute ethanol) are critical .

Q. How can NMR and X-ray crystallography be employed to confirm the structure of this triazole derivative?

- Methodological Answer :

- 1H/13C NMR : Key signals include the methyl group (δ ~2.5 ppm in DMSO-d6), chloromethyl protons (δ ~4.5–5.0 ppm), and aromatic protons from the 3-fluorophenyl moiety (δ ~7.0–7.5 ppm). Coupling constants (e.g., J = 5.0 Hz for pyrazole rings) help assign stereochemistry .

- X-ray Crystallography : Use SHELXL for refinement ( ) and WinGX/ORTEP for structure visualization. Metrics like bond lengths (C-Cl ~1.73 Å) and torsion angles validate the triazole core geometry .

Q. What chromatographic techniques are suitable for purity analysis?

- Methodological Answer : Reverse-phase HPLC with C18 columns (acetonitrile/water gradients) resolves impurities. Purity >95% is achievable with retention times calibrated against standards. LC-MS (ESI+) confirms molecular weight (e.g., [M+H]+ at m/z ~250–280) .

Advanced Research Questions

Q. How do steric and electronic effects of the chloromethyl and 3-fluorophenyl substituents influence reactivity in cross-coupling reactions?

- Methodological Answer : The chloromethyl group acts as a leaving group in nucleophilic substitutions (e.g., Suzuki-Miyaura couplings), while the electron-withdrawing fluorine on the phenyl ring directs electrophilic substitutions. DFT calculations (B3LYP/6-31G*) can model charge distribution and frontier molecular orbitals to predict regioselectivity . Experimental validation via kinetic studies (e.g., monitoring by 19F NMR) is recommended .

Q. What strategies resolve contradictions in crystallographic data, such as disordered chloromethyl groups?

- Methodological Answer : In SHELXL, use PART instructions and ISOR restraints to model disorder. Refine anisotropic displacement parameters (ADPs) and validate with R1/wR2 convergence (<5% discrepancy). Compare with analogous structures (e.g., ’s triazole-thione derivatives) to identify systematic errors .

Q. How can computational methods (e.g., molecular docking) predict the biological activity of this compound?

- Methodological Answer : Dock the compound into target proteins (e.g., cytochrome P450) using AutoDock Vina. Parameterize the chloromethyl group’s van der Waals radius and fluorine’s electronegativity. Validate with in vitro assays (e.g., enzyme inhibition IC50) and correlate with docking scores (binding energy ≤ -7.0 kcal/mol) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.